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molecular formula C11H14N2O2 B8773997 6-(Pyrrolidin-1-ylmethyl)picolinic acid

6-(Pyrrolidin-1-ylmethyl)picolinic acid

Cat. No. B8773997
M. Wt: 206.24 g/mol
InChI Key: JEYJYLLJZBHVJX-UHFFFAOYSA-N
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Patent
US09326986B2

Procedure details

A mixture of methyl 6-(pyrrolidin-1-ylmethyl)picolinate 69 (36 g) and NaOH (40 g, 1.0 mol) in ethanol/H2O (320 mL) was stirred at 75° C. for 16 h. The pH was adjusted to 7 with 3N HCl and extracted with EtOAc. The aqueous layer was concentrated to dryness and extracted with dichloromethane/methanol (v:v=3:1), The organic layer was dried to give 70 (27 g, 55% yield).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Name
ethanol H2O
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7]2[N:12]=[C:11]([C:13]([O:15]C)=[O:14])[CH:10]=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].Cl>C(O)C.O>[N:1]1([CH2:6][C:7]2[N:12]=[C:11]([C:13]([OH:15])=[O:14])[CH:10]=[CH:9][CH:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
N1(CCCC1)CC1=CC=CC(=N1)C(=O)OC
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ethanol H2O
Quantity
320 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane/methanol (v:v=3:1)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCCC1)CC1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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